molecular formula C10H23NO2 B121661 4,4-Diethoxy-N,N-dimethyl-1-butanamine CAS No. 1116-77-4

4,4-Diethoxy-N,N-dimethyl-1-butanamine

Cat. No. B121661
CAS RN: 1116-77-4
M. Wt: 189.3 g/mol
InChI Key: QKXMWBLNSPNBEY-UHFFFAOYSA-N
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Description

4,4-Diethoxy-N,N-dimethyl-1-butanamine is an organic compound that belongs to the class of amines . It is a colorless to pale yellow oil with an unpleasant odor . It is also known by other names such as 1-(N,N-Dimethylamino)-4,4-diethoxybutane, 4,4-Diethoxy-N,N-dimethylbutanamine, 4,4-Diethoxy-N,N-dimethylbutylamine, 4-Dimethylaminobutanal diethyl acetal, N,N-Dimethyl-4-aminobutanal diethyl acetal .


Synthesis Analysis

The synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine can be achieved from 3-Chloro-1-(N,N-dimethyl)propylamine and Triethyl orthoformate .


Molecular Structure Analysis

The empirical formula of 4,4-Diethoxy-N,N-dimethyl-1-butanamine is C10H23NO2 . The molecular weight is 189.30 . The SMILES string representation is CCOC(CCCN©C)OCC .


Chemical Reactions Analysis

4,4-Diethoxy-N,N-dimethyl-1-butanamine is used as a reactant for Fischer indole reactions .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.421 (lit.) . The density is 0.844 g/mL at 25 °C (lit.) . It is recommended to store the compound at a temperature of 2-8°C .

Scientific Research Applications

Behavioral Effects Study

A study by Bronson et al. (1995) evaluated the behavioral effects of various analogs, including N,N-dimethyl analogs like 4,4-Diethoxy-N,N-dimethyl-1-butanamine, on chickens. They noted distinct behavioral effects, such as distress vocalization and abnormal body posture, which are typically induced by hallucinogens and stimulants (Bronson, Jiang, Deruiter, & Clark, 1995).

Analytical Identification

Furnari et al. (1998) developed an analytical strategy for identifying analogs within the class of 3,4-methylenedioxyamphetamine derivatives, which include N,N-dimethyl derivatives. Their work is crucial for distinguishing substances in forensic contexts (Furnari, Ottaviano, Rosati, & Tondi, 1998).

Monoamine Neurotransmission

Nagai et al. (2007) investigated the effects of psychoactive drugs, including N,N-dimethyl analogs, on monoamine neurotransmission in rat brains. This research is significant for understanding the pharmacological impact of these substances (Nagai, Nonaka, Satoh Hisashi Kamimura, 2007).

GC-MS and GC-IRD Analysis

Al-Hossaini et al. (2010) conducted studies on ethoxyphenethylamines related to controlled substances using GC-MS and GC-IRD. Their research aids in the differentiation and identification of various analogs, including N,N-dimethyl derivatives (Al-Hossaini, Awad, Deruiter, & Clark, 2010).

Conformational Dynamics in Hydrocarbon Chains

Minitti and Weber (2007) explored the equilibrium composition and dynamics between conformeric structures in molecules like N,N-dimethyl-2-butanamine. This research provides a quantitative view of the conformational dynamics of flexible hydrocarbon molecules (Minitti & Weber, 2007).

Drug Differentiation

Clark, Deruiter, and Noggle (1996) described methods for differentiating N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine from regioisomeric derivatives. This is crucial for accurate identification in forensic science (Clark, Deruiter, & Noggle, 1996).

Novel Therapeutic Class

Nichols et al. (1986) prepared alpha-ethyl phenethylamine derivatives and suggested that compounds like 1-(1,3-benzodioxol-5-yl)-2-butanamine may represent a new pharmacologic class, potentially useful in psychotherapy (Nichols, Hoffman, Oberlender, Jacob, & Shulgin, 1986).

Safety And Hazards

The compound is classified as Eye Dam. 1 according to the GHS classification . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4,4-diethoxy-N,N-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO2/c1-5-12-10(13-6-2)8-7-9-11(3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXMWBLNSPNBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCN(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338168
Record name 4,4-Diethoxy-N,N-dimethyl-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diethoxy-N,N-dimethyl-1-butanamine

CAS RN

1116-77-4
Record name 4,4-Diethoxy-N,N-dimethyl-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Diethoxy-N,N-dimethylbutanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Diethoxy-N,N-dimethyl-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-DIETHOXY-N,N-DIMETHYLBUTANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P64QEI4T0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR Vanderveen - 2018 - search.proquest.com
Switchable-hydrophilicity solvents (SHSs) are amine and amidine solvents that can be reversibly switched between two forms: one that forms a biphasic mixture with water and another …
Number of citations: 2 search.proquest.com

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